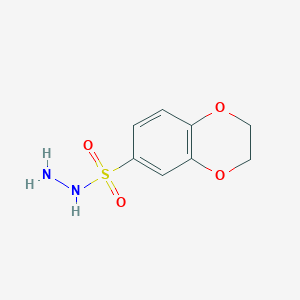

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

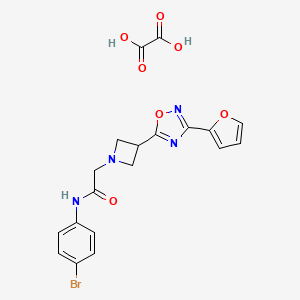

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a chemical compound with the CAS Number: 1094453-02-7 . It has a molecular weight of 230.24 . The compound is usually in powder form .

Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a powder at room temperature . It has a molecular weight of 230.24 .Scientific Research Applications

- Field : Organic Chemistry

- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .

- Method : The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

- Results : The process resulted in excellent enantioselectivities of up to 99:1 er .

- Field : Medicinal Chemistry

- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

- Field : Medicinal Chemistry

- Application : 2,3-Dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases such as asthma and arthritis .

- Method : The 2,3-dihydro-1,4-benzodioxin core has been developed for the synthesis of inhibitors of 5-lipoxygenase .

- Results : These 2,3-dihydro-1,4-benzodioxines are useful for the treatment of inflammatory diseases .

Enantioselective Synthesis

Pharmaceutical Research

Inflammatory Diseases Treatment

- Field : Medicinal Chemistry

- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .

- Method : The configuration of the two diastereomers 2 S - (1 R -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2 S - (1 S -benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was assigned by means of molecular modeling 1 H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties .

Synthesis of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor Analogs

Laboratory Chemicals

- Field : Organic Chemistry

- Application : 2,3-Dihydro-1,4-benzodioxine is used in the synthesis of enantiomerically enriched 1,4-benzodioxanes containing alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position .

- Method : The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

- Results : The process resulted in excellent enantioselectivities of up to 99:1 er .

Enantioselective Synthesis

Laboratory Chemicals

Safety And Hazards

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-10-15(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,10H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOZJNBLQHDSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2704418.png)

![2-((naphthalen-1-ylmethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2704432.png)

![5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2704433.png)